molecular formula C22H25N3O2S B2995874 N-(3-methoxypropyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide CAS No. 901241-06-3

N-(3-methoxypropyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide

Cat. No.: B2995874
CAS No.: 901241-06-3
M. Wt: 395.52
InChI Key: RNKUKHMQXDRIQS-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a central 1H-imidazole ring substituted with phenyl (C₆H₅) and p-tolyl (4-methylphenyl) groups at positions 2 and 5, respectively. The imidazole’s 4-position is linked to a thioacetamide moiety (-S-CH₂-C(=O)-NH-), with the acetamide nitrogen further substituted by a 3-methoxypropyl chain (-CH₂-CH₂-CH₂-OCH₃).

Properties

IUPAC Name

N-(3-methoxypropyl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-9-11-17(12-10-16)20-22(28-15-19(26)23-13-6-14-27-2)25-21(24-20)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKUKHMQXDRIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxypropyl)-2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of methoxy and phenyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit thymidylate synthase (TS), a key enzyme involved in DNA synthesis.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on future studies.

In a study examining similar imidazole compounds, those with a thioether linkage demonstrated enhanced cytotoxicity against MCF-7 and HCT-116 cell lines, suggesting that this compound may exhibit comparable or superior activity due to structural similarities .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been extensively studied, particularly against Gram-positive and Gram-negative bacteria. The thioacetamide moiety has been associated with antibacterial activity, which is critical given the rise of antibiotic-resistant strains.

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli18
This compoundTBD

Research has demonstrated that certain derivatives exhibit significant inhibition against E. coli and S. aureus, highlighting the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds. For example, a study synthesized various thioacetamide derivatives and evaluated their biological activities, revealing promising results for compounds that share structural features with this compound. These studies often utilize in vitro assays to assess cytotoxicity and antimicrobial efficacy, providing a foundation for further development .

Comparison with Similar Compounds

Examples :

  • Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C₄-₂₀-alkyl)thio] derivs. (CAS 2738952-61-7)
  • Acetamide, N-(2-aminoethyl)-, 2-[(γ-ω-perfluoro-C₄-₂₀-alkyl)thio] derivs. (CAS 2742694-36-4)
  • Structural Differences: Perfluoroalkyl (C₄F₉ to C₂₀F₄₁) thioethers replace the aromatic imidazole system. Aminoalkyl groups (e.g., dimethylaminopropyl) substitute the methoxypropyl chain.
  • Applications: Industrial surfactants or coatings due to extreme hydrophobicity, contrasting with the target compound’s drug-like design.

Benzimidazole-Pyrazole Hybrids

Example : Derivatives from

  • Structural Differences :
    • Integrate benzimidazole and pyrazole rings instead of a single imidazole.
    • Lack the p-tolyl group but include methylthio substituents.
  • Functional Implications :
    • Bioactivity : Enhanced planar aromatic systems may improve DNA intercalation or enzyme inhibition.
    • Synthetic Flexibility : The pyrazole core allows regioselective functionalization, whereas the target compound’s imidazole offers fewer substitution sites.

Comparative Data Table

Property/Criteria Target Compound Compound TRI List Analogs
Core Structure 1H-Imidazole Pyrazole-benzimidazole Linear perfluoroalkyl thioethers
Key Substituents Phenyl, p-tolyl, 3-methoxypropyl Cyano, methylthio, benzimidazolyl Perfluoroalkyl, dimethylaminopropyl
Molecular Weight (Da) ~439 (estimated) ~450 (estimated) ~600–1200 (variable chain lengths)
Polarity Moderate (methoxypropyl enhances solubility) Low (cyano insufficient to offset aromaticity) Extremely low (perfluoroalkyl dominance)
Bioactivity Hypothesized enzyme inhibition Antimicrobial, anticancer Industrial use, environmental toxicity
Environmental Impact Likely biodegradable Unknown Persistent, bioaccumulative

Research Findings and Implications

  • Pharmacological Potential: The target compound’s imidazole-thioacetamide scaffold aligns with known bioactive heterocycles, suggesting utility in drug discovery (e.g., kinase or protease inhibition) .
  • Synthetic Challenges : The p-tolyl group may hinder crystallization compared to smaller substituents, necessitating advanced techniques like SHELX-based refinement (commonly used for small-molecule crystallography) .
  • Safety Profile : Unlike perfluoroalkyl analogs, the absence of fluorinated chains reduces risks of bioaccumulation, making it preferable for therapeutic development .

Q & A

Q. What synthetic methodologies are effective for constructing the thioacetamide linkage in this compound?

The thioacetamide group can be synthesized via nucleophilic substitution or thiol-amide coupling. For example, in structurally analogous imidazole-thioacetamide derivatives, the thiol group (from a mercapto-imidazole intermediate) reacts with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol/water mixtures) are critical for isolating the product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm the presence of the methoxypropyl chain (δ ~3.3–3.5 ppm for OCH₃ and CH₂ groups) and aromatic protons from phenyl/p-tolyl substituents (δ ~6.8–7.5 ppm).
  • IR Spectroscopy : Identify the thioacetamide C=O stretch (~1650–1680 cm⁻¹) and S-H/C-S bonds (~650–750 cm⁻¹).
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S percentages .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G level can model molecular electrostatic potential (MESP), HOMO-LUMO gaps, and vibrational frequencies. For example, MESP maps predict nucleophilic/electrophilic sites, while HOMO-LUMO gaps (~4–6 eV) indicate charge-transfer interactions. These insights guide structure-activity relationship (SAR) studies for biological applications .

Q. What crystallographic strategies resolve ambiguities in molecular conformation?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å).
  • Structure Solution : Direct methods (SHELXS) for phase determination.
  • Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) to interpret packing motifs and stability .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray conformations) may arise from dynamic effects in solution vs. solid-state rigidity. Mitigation strategies:

  • Variable-Temperature NMR : Probe conformational flexibility.
  • Complementary Techniques : Use IR, Raman, or mass spectrometry to cross-validate functional groups.
  • Computational Validation : Compare DFT-optimized geometries with crystallographic data .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify cell death (e.g., IC₅₀ values).
  • Enzyme Inhibition : Screen against kinases or oxidoreductases via fluorescence-based activity assays.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., caspase-3) .

Methodological Considerations

Q. What solvent systems optimize recrystallization for purity?

Polar solvent mixtures (e.g., DMF/H₂O or ethanol/ethyl acetate) are effective. For example, reports recrystallization of thiazole-acetamide derivatives from DMF/acetic acid (3:1) to achieve >95% purity .

Q. How to troubleshoot low yields in imidazole-thioacetamide coupling?

  • Catalyst Screening : Test bases like NaH or DBU for enhanced reactivity.
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH of imidazole) to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 30 min at 100°C vs. 6 h reflux) .

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